

# 5-Bromo-2-ethylaniline: A Comprehensive Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: 5-Bromo-2-ethylaniline

Cat. No.: B1292103

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## Introduction: The Strategic Importance of 5-Bromo-2-ethylaniline in Modern Synthesis

**5-Bromo-2-ethylaniline** is a substituted aniline that has emerged as a critical building block in the fields of pharmaceutical and materials science. Its unique structural features—a reactive amine group, a strategically placed bromine atom, and an ethyl substituent—offer a versatile platform for the synthesis of complex molecular architectures. The interplay of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of **5-Bromo-2-ethylaniline**, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

## Physicochemical Properties of 5-Bromo-2-ethylaniline

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. The properties of **5-Bromo-2-ethylaniline** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN	--INVALID-LINK--[1]
Molecular Weight	200.08 g/mol	--INVALID-LINK--[1]
CAS Number	14922-91-9	--INVALID-LINK--[2]
Appearance	Not specified, likely a liquid or low-melting solid	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Low water solubility is expected.	
pKa	Not available	
LogP	2.7	--INVALID-LINK--[1]

Note: Experimental data for some physical properties, such as boiling point, melting point, and density, are not readily available in public databases. Researchers should handle this compound with care, assuming it may be harmful, and determine these properties experimentally as needed for their specific applications.

## Synthesis of 5-Bromo-2-ethylaniline: A Step-by-Step Protocol

The synthesis of **5-Bromo-2-ethylaniline** typically involves the reduction of the corresponding nitro compound, 4-Bromo-2-ethyl-1-nitrobenzene. The following protocol is a representative example of a common synthetic route.

### Experimental Protocol: Reduction of 4-Bromo-2-ethyl-1-nitrobenzene

This protocol is based on established methods for the reduction of nitroarenes to anilines, a common and reliable transformation in organic synthesis.[3]

Materials:

- 4-Bromo-2-ethyl-1-nitrobenzene
- Iron powder (Fe)
- Ammonium chloride (NH<sub>4</sub>Cl)
- Ethanol (EtOH)
- Tetrahydrofuran (THF)
- Water (H<sub>2</sub>O)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-Bromo-2-ethyl-1-nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).
- **Solvent Addition:** Add a 1:1:1 mixture of ethanol, tetrahydrofuran, and water to the flask.
- **Degassing:** Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes.
- **Heating:** Heat the reaction mixture to 70-80 °C with vigorous stirring.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup:**
  - Cool the reaction mixture to room temperature.
  - Filter the mixture through a pad of celite to remove the iron salts.
  - Wash the filter cake with ethyl acetate.
  - Concentrate the filtrate under reduced pressure to remove the organic solvents.
  - Add water to the residue and extract with ethyl acetate (3 x 50 mL).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous sodium sulfate.
  - Filter and concentrate the organic layer under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

#### Causality Behind Experimental Choices:

- **Iron in the presence of ammonium chloride:** This is a classic and cost-effective method for the reduction of nitroarenes. Iron acts as the reducing agent, while ammonium chloride

serves as a proton source and helps to maintain a slightly acidic pH, which facilitates the reaction.

- **Mixed solvent system:** The combination of ethanol, THF, and water ensures the solubility of both the organic substrate and the inorganic reagents, creating a homogeneous reaction environment.
- **Degassing:** Removing dissolved oxygen from the reaction mixture is crucial to prevent the oxidation of the aniline product.
- **TLC monitoring:** This allows for the real-time tracking of the reaction's progress, ensuring that the reaction is allowed to go to completion without unnecessary heating, which could lead to side reactions.

## Key Reactions of 5-Bromo-2-ethylaniline

The reactivity of **5-Bromo-2-ethylaniline** is dictated by its three key functional groups: the nucleophilic amino group, the bromine atom which can participate in cross-coupling reactions, and the aromatic ring which can undergo electrophilic substitution.

### Reactions of the Amino Group

The amino group is a versatile handle for a variety of chemical transformations.

- **Acylation:** The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is often done to protect the amino group during subsequent reactions or to introduce new functional groups.<sup>[4]</sup>
- **Diazotization:** The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of other functional groups, including hydroxyl, cyano, and iodo groups.

### Reactions Involving the Bromine Atom

The bromine atom is a key site for carbon-carbon and carbon-heteroatom bond formation.

- Suzuki Coupling: The bromine atom can be readily displaced by a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a powerful method for the synthesis of biaryl compounds.
- Buchwald-Hartwig Amination: The bromine atom can be replaced by an amine in the presence of a palladium catalyst to form a new carbon-nitrogen bond. This is a widely used method for the synthesis of substituted anilines and other nitrogen-containing heterocycles.

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## References

- 1. 5-Bromo-2-ethylaniline | C<sub>8</sub>H<sub>10</sub>BrN | CID 23346756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-ethylaniline 97% | CAS: 14922-91-9 | AChemBlock [achemblock.com]
- 3. 5-BROMO-2-ODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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